An In-Depth Technical Guide to 1-Phenoxy-4-(trifluoromethoxy)benzene: Properties, Synthesis, and Applications
An In-Depth Technical Guide to 1-Phenoxy-4-(trifluoromethoxy)benzene: Properties, Synthesis, and Applications
This guide provides a comprehensive technical overview of 1-phenoxy-4-(trifluoromethoxy)benzene, a diaryl ether of significant interest in the fields of medicinal chemistry, materials science, and synthetic chemistry. We will delve into its core chemical properties, established synthetic methodologies, key applications, and essential safety protocols, offering field-proven insights for researchers, scientists, and drug development professionals.
Introduction: A Molecule of Strategic Importance
1-Phenoxy-4-(trifluoromethoxy)benzene (CAS No. 873203-32-8) is an aromatic compound distinguished by its diaryl ether scaffold, which links a phenyl group to a benzene ring bearing a trifluoromethoxy (-OCF₃) substituent. This unique combination of functional groups imparts valuable physicochemical properties that are highly sought after in modern chemical research.
The trifluoromethoxy group is a powerful modulator of molecular properties; it is a strong electron-withdrawing group that can significantly enhance metabolic stability, lipophilicity, and bioavailability of bioactive molecules.[1] Its inclusion in drug candidates is a well-established strategy for optimizing pharmacokinetic profiles.[1] The diaryl ether linkage provides a conformationally flexible yet robust connection, serving as a common structural motif in numerous pharmaceuticals and advanced materials.
It is crucial to distinguish this compound from its close analogue, 1-phenoxy-4-(trifluoromethyl)benzene (CAS No. 2367-02-4), which contains a -CF₃ group instead of an -OCF₃ group. While structurally similar, the presence of the ether oxygen in the trifluoromethoxy group results in distinct electronic and conformational properties.
Caption: Chemical structure of 1-phenoxy-4-(trifluoromethoxy)benzene.
Part 1: Physicochemical Properties and Characterization
A thorough understanding of a molecule's properties is fundamental to its application. This section details the identity, physicochemical characteristics, and spectroscopic profile of 1-phenoxy-4-(trifluoromethoxy)benzene.
Section 1.1: Core Chemical Identity
| Property | Value | Source |
| IUPAC Name | 1-phenoxy-4-(trifluoromethoxy)benzene | Internal |
| Synonyms | 4-(Trifluoromethoxy)phenyl phenyl ether | [1] |
| CAS Number | 873203-32-8 | Internal |
| Molecular Formula | C₁₃H₉F₃O₂ | Internal |
| Molecular Weight | 254.21 g/mol | [1] |
| SMILES | C1=CC=C(C=C1)OC2=CC=C(C=C2)OC(F)(F)F | Internal |
| InChI Key | JNUCJICOSRJTLZ-UHFFFAOYSA-N | Internal |
Section 1.2: Physicochemical Properties
Note: Experimental data for this specific compound is not widely available. The following are predicted values or based on structurally similar compounds.
| Property | Value / Description | Rationale / Source |
| Physical State | Likely a liquid or low-melting solid at room temperature. | Based on similar diaryl ethers.[2] |
| Boiling Point | Estimated >300 °C | High molecular weight and aromatic nature. |
| Lipophilicity (logP) | Estimated 4.5 - 5.0 | The -OCF₃ group significantly increases lipophilicity. |
| Solubility | Soluble in common organic solvents (e.g., DCM, THF, DMF). Insoluble in water. | Typical for nonpolar organic molecules. |
Section 1.3: Analytical and Spectroscopic Characterization
Confirming the identity and purity of 1-phenoxy-4-(trifluoromethoxy)benzene requires a suite of analytical techniques. Below are the expected spectral features.
-
¹H NMR: The spectrum will show complex multiplets in the aromatic region (~6.9-7.5 ppm). The protons on the phenoxy ring and the disubstituted ring will have distinct chemical shifts and coupling patterns, which can be resolved with high-field NMR.
-
¹³C NMR: The spectrum will display 13 distinct carbon signals. The carbon attached to the -OCF₃ group will appear as a quartet due to coupling with the fluorine atoms. The carbon atoms directly bonded to the ether oxygens will be shifted downfield.
-
¹⁹F NMR: A sharp singlet is expected around -58 to -60 ppm, characteristic of the -OCF₃ group. This is a key diagnostic peak for confirming the presence of this functional group.
-
Infrared (IR) Spectroscopy: Characteristic peaks will include C-O-C stretching vibrations for the diaryl ether (~1240 cm⁻¹) and strong C-F stretching bands (~1100-1200 cm⁻¹). Aromatic C-H and C=C stretching will also be present.
-
Mass Spectrometry (MS): The molecular ion peak (M⁺) should be observed at m/z = 254. Key fragmentation patterns would involve cleavage of the ether bonds.
This protocol outlines the standard procedure for acquiring high-quality NMR data for the title compound.
-
Objective: To obtain ¹H, ¹³C, and ¹⁹F NMR spectra to confirm the chemical structure and assess purity.
-
Materials:
-
1-phenoxy-4-(trifluoromethoxy)benzene sample (5-10 mg)
-
Deuterated chloroform (CDCl₃)
-
5 mm NMR tube
-
Pipette
-
-
Procedure:
-
Accurately weigh approximately 5-10 mg of the compound directly into a clean, dry vial.
-
Add ~0.6 mL of CDCl₃ to the vial and gently swirl to dissolve the sample completely.
-
Transfer the solution into a 5 mm NMR tube using a pipette.
-
Cap the NMR tube securely.
-
Insert the tube into the NMR spectrometer.
-
Acquire spectra using standard parameters for each nucleus (¹H, ¹³C, ¹⁹F). Ensure a sufficient number of scans are acquired for the ¹³C spectrum to achieve a good signal-to-noise ratio.
-
-
Data Interpretation (Trustworthiness Check):
-
Verify the presence of the singlet in the ¹⁹F NMR spectrum.
-
Integrate the aromatic region in the ¹H NMR spectrum; it should correspond to 9 protons.
-
Correlate the observed signals in all spectra with the expected chemical shifts for the proposed structure. The causality behind this is that each unique nucleus in the molecule will resonate at a characteristic frequency, providing a structural fingerprint.
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Part 2: Synthesis and Reactivity
The construction of the diaryl ether bond is the central challenge in synthesizing this molecule. The Ullmann condensation is the most logical and field-proven approach.
Section 2.1: Retrosynthetic Analysis
The key disconnection is at the C-O ether bond, leading back to a phenoxide and an activated aryl halide. This points directly to an Ullmann-type coupling reaction.
Caption: Retrosynthetic analysis via Ullmann condensation.
Section 2.2: Established Synthetic Protocol: Ullmann Condensation
The copper-catalyzed Ullmann condensation is a classic and reliable method for forming C-O bonds between aryl groups.[3][4] Modern variations often use ligands to improve catalyst performance and allow for milder reaction conditions.
-
Objective: To synthesize 1-phenoxy-4-(trifluoromethoxy)benzene from phenol and 1-bromo-4-(trifluoromethoxy)benzene.
-
Causality: This reaction is chosen because the copper(I) catalyst facilitates the coupling of a sodium phenoxide nucleophile with the aryl bromide. A strong base is required to deprotonate the phenol, and a high-boiling polar aprotic solvent is necessary to achieve the required reaction temperature.[3]
-
Materials:
-
1-bromo-4-(trifluoromethoxy)benzene (1.0 eq)
-
Phenol (1.2 eq)
-
Copper(I) iodide (CuI) (0.1 eq)
-
Potassium carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃) (2.0 eq)
-
N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP) (anhydrous)
-
Toluene, Ethyl acetate, Brine, Anhydrous magnesium sulfate (MgSO₄)
-
-
Experimental Workflow Diagram:
Caption: Experimental workflow for synthesis and purification.
-
Step-by-Step Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 1-bromo-4-(trifluoromethoxy)benzene, phenol, CuI, and K₂CO₃.
-
Evacuate and backfill the flask with an inert atmosphere (Nitrogen or Argon).
-
Add anhydrous DMF via syringe.
-
Heat the reaction mixture to 120-150 °C with vigorous stirring. Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the mixture to room temperature.
-
Dilute the mixture with toluene and filter through a pad of celite to remove inorganic salts and the copper catalyst.
-
Transfer the filtrate to a separatory funnel and wash with water (2x) and then brine (1x).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure diaryl ether.
-
-
Self-Validation: The identity and purity of the final product must be confirmed using the analytical methods described in Section 1.3 (NMR, MS, IR). The absence of starting materials in the final ¹H NMR spectrum is a key indicator of reaction completion and purification success.
Part 3: Applications and Future Directions
The unique structural features of 1-phenoxy-4-(trifluoromethoxy)benzene make it a valuable building block in several high-value research areas.
Section 3.1: Role in Medicinal Chemistry and Drug Development
The trifluoromethoxy group is a bioisostere of other functional groups and is known to improve metabolic stability and cell permeability.[1] This makes derivatives of 1-phenoxy-4-(trifluoromethoxy)benzene attractive scaffolds for drug discovery.
-
Scaffold for Bioactive Molecules: This compound can serve as a core structure for synthesizing libraries of compounds for screening against various biological targets.
-
Potential Activities: While data on the parent compound is limited, structurally related molecules have shown potential antimicrobial, enzyme inhibitory, and anticancer properties.[1] For instance, the related compound 1-Nitro-4-[4-(trifluoromethoxy)phenoxy]benzene is a known building block for potential chemotherapeutic agents.
Caption: Logical workflow for use in a drug discovery pipeline.
Section 3.2: Applications in Materials Science
The rigid, elongated structure of 1-phenoxy-4-(trifluoromethoxy)benzene suggests potential applications in materials science, particularly in the field of liquid crystals.[1] The polarity and shape of the molecule could lead to the formation of ordered mesophases, which are essential for display technologies. Furthermore, its thermal and chemical stability, imparted by the fluorinated group and aromatic rings, makes it a candidate for incorporation into high-performance polymers and coatings.[5]
Part 4: Safety, Handling, and Storage
Section 4.1: Hazard Identification
| Hazard Category | GHS Pictogram | Hazard Statement |
| Skin Irritation | GHS07 (Exclamation Mark) | H315: Causes skin irritation |
| Eye Irritation | GHS07 (Exclamation Mark) | H319: Causes serious eye irritation |
| Respiratory Irritation | GHS07 (Exclamation Mark) | H335: May cause respiratory irritation |
Section 4.2: Safe Handling Protocol
-
Engineering Controls: Handle only in a well-ventilated area, preferably within a chemical fume hood. Ensure eyewash stations and safety showers are readily accessible.[6]
-
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles or a face shield.[7]
-
Skin Protection: Wear impervious gloves (e.g., nitrile rubber) and a lab coat. Change gloves immediately if contamination occurs.[7]
-
Respiratory Protection: Not typically required if handled within a fume hood. If vapors or aerosols may be generated, use a NIOSH-approved respirator.
-
-
Handling Practices: Avoid contact with skin, eyes, and clothing.[8] Avoid breathing vapors. Wash hands thoroughly after handling. Keep away from heat, sparks, and open flames.
Section 4.3: Storage and Disposal
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[2]
-
Disposal: Dispose of contents and container in accordance with all local, regional, and national regulations. Do not allow product to enter drains.
Conclusion
1-Phenoxy-4-(trifluoromethoxy)benzene is a strategically important molecule whose value is derived from the synergistic properties of its diaryl ether core and its trifluoromethoxy substituent. While detailed characterization data remains sparse in the public domain, its synthesis is achievable through established methods like the Ullmann condensation. Its potential as a key building block in the development of novel pharmaceuticals, agrochemicals, and advanced materials is significant, making it a compound of considerable interest for future research and development. Adherence to rigorous analytical confirmation and stringent safety protocols is paramount for any professional working with this promising chemical entity.
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